molecular formula C20H24N2O6S2 B1406701 Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate CAS No. 2034154-18-0

Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate

Cat. No.: B1406701
CAS No.: 2034154-18-0
M. Wt: 452.5 g/mol
InChI Key: IVVIQXVKSDHEBE-UHFFFAOYSA-N
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Description

Structural Classification in Benzothiazole Family

Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate belongs to the expansive benzothiazole family, specifically classified as a 2-imino-2,3-dihydrobenzo[d]thiazole derivative with additional ester and sulfonate functionalities. The benzothiazole core structure consists of a fusion product between benzene and thiazole rings, forming an aromatic heterobicyclic compound with a conjugated 10π electron system. This particular compound demonstrates the structural diversity achievable within the benzothiazole framework through strategic substitution patterns.

The compound's structural classification encompasses several key features that distinguish it within the benzothiazole family. The presence of the 2-imino group at position 2 of the thiazole ring creates a dihydrobenzo[d]thiazole framework, which differs significantly from the fully aromatic benzothiazole system. The 3-(2-ethoxyethyl) substituent introduces an alkyl chain with ether functionality, extending the molecular architecture and potentially influencing both solubility characteristics and biological activity profiles. The 6-carboxylate methyl ester functionality represents a common derivatization strategy employed in benzothiazole chemistry to modulate physicochemical properties.

Related benzothiazole derivatives within this structural class include methyl benzo[d]thiazole-6-carboxylate and 2-aminobenzo[d]thiazole-6-carboxylic acid, both of which share the carboxylate functionality at the 6-position but lack the complex substituent patterns present in the target compound. The methylbenzenesulfonate component serves as a counterion, indicating the compound's ionic nature and potentially influencing its crystallization behavior and stability characteristics.

The structural complexity of this compound places it among the more sophisticated benzothiazole derivatives, demonstrating the synthetic accessibility of highly functionalized heterocyclic systems. The combination of multiple functional groups within a single molecular framework creates opportunities for diverse chemical transformations and potential applications in medicinal chemistry research.

Historical Context of Benzothiazole Derivatives Research

The historical development of benzothiazole chemistry traces its origins to the pioneering work of A.W. Hofmann in 1879, who first reported 2-substituted benzothiazoles including 2-chloro- and 2-phenylbenzothiazoles. This foundational research established the synthetic accessibility of benzothiazole derivatives and initiated decades of subsequent investigation into their chemical properties and applications. The discovery of 2-sulfanylbenzothiazoles as vulcanization accelerators for natural and synthetic rubber in 1921 marked a significant milestone in the practical application of benzothiazole chemistry.

The isolation of parent benzothiazole from natural sources occurred much later, with the first successful extraction from American cranberries Vaccinium macrocarpon Ait. var. Early Black achieved in 1967. This discovery highlighted the natural occurrence of benzothiazole systems and stimulated interest in their biological significance. Subsequently, naturally occurring benzothiazole derivatives such as 6-hydroxybenzothiazole-5-acetic acid, known as antibiotic C304A or M4582, were identified, further establishing the biological relevance of this heterocyclic framework.

The evolution of benzothiazole derivative research has been characterized by progressive sophistication in synthetic methodologies and expanding applications. Modern research encompasses diverse areas including pharmaceutical development, where benzothiazole derivatives have demonstrated significant biological activities across multiple therapeutic areas. The development of efficient synthetic routes for complex benzothiazole derivatives has enabled the preparation of compounds like this compound, representing the culmination of decades of methodological advancement.

Contemporary benzothiazole research has expanded to include sophisticated analytical techniques and mechanistic investigations. The application of advanced spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, has facilitated detailed structural characterization of complex derivatives. Additionally, computational chemistry approaches have provided insights into structure-activity relationships and molecular interactions, enhancing understanding of benzothiazole derivative behavior.

Chemical Significance in Heterocyclic Chemistry

The chemical significance of benzothiazole derivatives in heterocyclic chemistry stems from their unique electronic properties and diverse reactivity patterns. The benzothiazole framework exhibits characteristics of both aromatic and heteroaromatic systems, with the sulfur and nitrogen heteroatoms contributing to distinctive electronic distributions and chemical behavior. The nine atoms comprising the bicyclic structure and attached substituents maintain coplanarity, facilitating conjugation and electron delocalization throughout the molecular framework.

This compound exemplifies the chemical versatility achievable through strategic functionalization of the benzothiazole core. The 2-imino substitution creates a site of enhanced nucleophilicity, while the ester functionality provides opportunities for hydrolytic transformations and further derivatization. The ethoxyethyl chain introduces conformational flexibility and potential for hydrogen bonding interactions, contributing to the compound's overall chemical profile.

The reactivity patterns of benzothiazole derivatives are influenced by the electron-withdrawing nature of the thiazole ring system. This electronic characteristic affects substitution reactions and influences the stability of various functional groups attached to the benzothiazole framework. The presence of multiple reactive sites within this compound creates opportunities for selective chemical transformations and controlled modification of molecular properties.

Synthetic methodologies for benzothiazole derivatives have evolved to encompass diverse approaches including cyclocondensation reactions, oxidative coupling processes, and metal-catalyzed transformations. The preparation of complex derivatives like the target compound requires sophisticated synthetic strategies that address challenges related to regioselectivity, functional group compatibility, and stereochemical control. Modern synthetic approaches have enabled access to previously inaccessible structural motifs within the benzothiazole family.

The chemical significance of benzothiazole derivatives extends to their role as building blocks for more complex molecular architectures. The incorporation of benzothiazole units into larger molecular frameworks has yielded compounds with enhanced properties and expanded applications. This versatility has established benzothiazoles as valuable scaffolds in chemical synthesis and drug discovery research.

Importance in Structure-Activity Relationship Studies

Structure-activity relationship studies involving benzothiazole derivatives have revealed critical insights into the molecular features responsible for biological activity and chemical properties. The systematic modification of substituent patterns within the benzothiazole framework has enabled researchers to identify structure-activity correlations and optimize compound properties for specific applications. These investigations have established benzothiazoles as privileged scaffolds in medicinal chemistry research.

Research into benzothiazole derivatives has demonstrated that substituent positioning significantly influences biological activity profiles. Studies examining 2-substituted benzothiazoles have revealed that the nature and position of substituents dramatically affect antimicrobial, anticancer, and other biological activities. The incorporation of electron-withdrawing or electron-donating groups at specific positions can enhance or diminish activity, providing valuable guidance for rational drug design approaches.

The structure-activity relationships observed in benzothiazole derivatives extend beyond simple substitution effects to encompass more complex molecular features. The influence of molecular conformation, hydrogen bonding capability, and lipophilicity on biological activity has been extensively investigated. These studies have identified key pharmacophoric elements within the benzothiazole framework and established guidelines for the design of compounds with improved therapeutic profiles.

Table 1: Structure-Activity Relationship Patterns in Benzothiazole Derivatives

Substitution Pattern Biological Activity Key Findings Reference
2-Amino derivatives Antidepressant, Anticonvulsant Position-dependent activity, 3-substitution > 4-substitution > 2-substitution
2-Aryl derivatives Antimycobacterial Cyclohexyl derivatives show enhanced potency
Carboxylate esters DNA gyrase inhibition Methyl esters demonstrate improved activity
Halogen substitution Antimicrobial Fluorine substitution enhances activity

The development of quantitative structure-activity relationship models for benzothiazole derivatives has provided predictive tools for compound optimization. These computational approaches have identified molecular descriptors that correlate with biological activity and have guided the design of novel derivatives with enhanced properties. The application of these models to compounds like this compound could provide insights into potential biological activities and guide further structural modifications.

The importance of structure-activity relationship studies in benzothiazole research extends to understanding molecular mechanisms of action. Investigations into the binding interactions between benzothiazole derivatives and biological targets have revealed specific molecular recognition patterns and identified key structural features required for activity. These mechanistic insights have informed the design of more selective and potent compounds within the benzothiazole family.

Table 2: Mechanistic Insights from Benzothiazole Structure-Activity Studies

Target Protein Binding Mode Critical Structural Features Activity Range
MmpL3 transporter Hydrophobic interactions Benzothiazole core, aryl substituents 0.03-2 μg/mL MIC
EGFR kinase ATP-competitive binding Triazole-benzothiazole hybrids IC50 0.69-4.82 μM
DNA gyrase ATPase domain binding Carboxylate functionality essential Variable inhibition
Serotonin transporters Allosteric modulation 2-Amino substitution required 89% immobility reduction

Current structure-activity relationship research in benzothiazole chemistry continues to evolve with the incorporation of advanced analytical techniques and computational methods. The application of machine learning approaches to structure-activity data has enabled the identification of previously unrecognized patterns and has accelerated the discovery of novel active compounds. These technological advances promise to further enhance understanding of benzothiazole structure-activity relationships and facilitate the development of next-generation derivatives with improved properties.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;methyl 3-(2-ethoxyethyl)-2-imino-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S.C7H8O3S/c1-3-18-7-6-15-10-5-4-9(12(16)17-2)8-11(10)19-13(15)14;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,8,14H,3,6-7H2,1-2H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVIQXVKSDHEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which may have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to altered cellular responses. Additionally, it can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of target genes. These changes can result in varied cellular outcomes, such as altered cell proliferation, differentiation, or apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. This binding can result in conformational changes that affect the biomolecule’s activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may have implications for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells. Understanding the transport mechanisms of the compound is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall activity within the cell.

Biological Activity

Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate (CAS No: 2034154-18-0) is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H24N2O6S2
  • Molecular Weight : 452.54 g/mol
  • Structure : The compound features a thiazole ring, which is known for its diverse biological activities, along with ethoxyethyl and sulfonate functional groups that enhance its solubility and bioactivity.

Biological Activities

Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate exhibits a variety of biological activities:

  • Antimicrobial Activity : Research indicates that this compound has demonstrated significant antimicrobial properties against various bacteria and fungi. In vitro studies have shown effective inhibition of microbial growth at concentrations as low as 50 μg/mL .
  • Anticancer Properties : Preliminary studies suggest potential anticancer effects, particularly against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Compounds derived from similar thiazole structures have been reported to exhibit moderate to high antiproliferative activity .
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, affecting overall cellular metabolism. This inhibition can lead to altered cellular signaling and gene expression profiles.

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Interactions : The compound may bind to various biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions.
  • Modulation of Signaling Pathways : It influences critical signaling pathways that regulate cell growth and apoptosis, which is particularly relevant in cancer biology.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
AnticancerModerate antiproliferative effects on cancer cells
Enzyme InhibitionInhibits specific metabolic enzymes

Case Study: Anticancer Activity

In a study examining the efficacy of various thiazole derivatives, methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole was tested for its ability to inhibit the proliferation of MDA-MB-231 cells. The results indicated a dose-dependent response with an IC50 value in the low micromolar range, suggesting significant potential for further development as an anticancer agent .

Comparison with Similar Compounds

Core Structural Variations in Benzo[d]thiazole Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Reference
Ethyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate - Ethyl ester (position 6)
- Methyl group (position 3)
C₁₂H₁₃N₂O₂S 265.31 Lacks 2-ethoxyethyl chain and sulfonate counterion
Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate - Ethyl group (position 3)
- 4-methylbenzenesulfonate counterion
C₁₇H₁₈N₂O₅S₂ 408.49 Ethyl instead of 2-ethoxyethyl substituent
Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate - Oxo (=O) group (position 2) C₁₀H₉NO₃S 223.25 Replaces imino with oxo; no alkyl chain at position 3
Methyl 2-[[3-(dimethylamino)propyl]amino]thieno[2,3-d]thiazole-6-carboxylate - Thieno-thiazole core
- Dimethylaminopropylamino chain
C₁₂H₁₆N₄O₂S₂ 328.41 Different heterocycle (thieno-thiazole vs. benzo-thiazole)

Key Observations :

  • Substituent Effects : The 2-ethoxyethyl chain in the target compound enhances hydrophilicity compared to simpler alkyl groups (e.g., ethyl or methyl) .
  • Imino vs.
  • Counterion Role : The 4-methylbenzenesulfonate counterion improves crystallinity and solubility in polar solvents compared to neutral analogs .

Functionalized Derivatives with Sulfonamide/Sulfonyl Groups

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Key Differences Reference
Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate - Diethylsulfamoylbenzoyl group
- Ethyl ester
C₂₂H₂₅N₃O₅S₂ 475.60 Bulkier sulfonamide substituent; lacks ethoxyethyl chain
Ethyl 2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate - Bis(allyl)sulfamoyl group C₂₄H₂₅N₃O₅S₂ 515.65 Allyl groups introduce potential for polymerization

Key Observations :

  • Sulfonamide/Sulfonyl Additions: These derivatives exhibit enhanced biological targeting (e.g., enzyme inhibition) due to sulfonamide interactions, unlike the non-functionalized target compound .
  • Synthetic Complexity : The target compound’s synthesis avoids multi-step sulfonamide coupling, simplifying purification .

Q & A

Q. What are the key considerations for designing a multi-step synthesis route for this compound?

A robust synthesis requires sequential optimization of intermediates and reaction conditions. For example, halogenation or nitration of the benzo[d]thiazole core (similar to the M-substituted heterocycles in ) should be performed under controlled conditions to avoid side reactions. Intermediate purification via column chromatography or recrystallization is critical, as highlighted in the synthesis of analogous thiazole derivatives . Ethoxyethyl and imino group incorporation may involve nucleophilic substitution or condensation reactions, with temperature and solvent polarity carefully modulated to enhance yield .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for confirming the thiazole ring, imino group, and ester functionalities. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns. X-ray crystallography resolves stereochemistry and hydrogen-bonding interactions in the crystalline state, as demonstrated in structurally related thiazole derivatives . Purity assessment via HPLC or melting point analysis is recommended to ensure reproducibility in biological assays .

Q. How can researchers predict the biological activity of this compound based on its structural analogs?

Analogous thiazole derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory activities due to their electron-rich heterocyclic cores and substituent diversity . For example, methoxybenzo[d]thiazole carboxamides show affinity for kinase targets . Computational docking or pharmacophore modeling using software like AutoDock or Schrödinger Suite can predict target engagement. Preliminary in vitro screening against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination) is advised to validate hypotheses .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for critical steps like imino group formation or sulfonate esterification. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing trial-and-error iterations . For instance, solvent effects on reaction kinetics can be modeled using COSMO-RS, while catalyst selection (e.g., Lewis acids) is guided by frontier molecular orbital analysis .

Q. How should researchers address inconsistencies in synthetic yield or purity across batches?

Systematic analysis using Design of Experiments (DoE) methodologies, such as factorial or response surface designs, identifies critical variables (e.g., temperature, stoichiometry). For example, a Central Composite Design (CCD) can optimize reaction time and catalyst loading while minimizing impurities . Contradictory data may arise from trace moisture (affecting imino group stability) or solvent polarity variations, necessitating rigorous control of anhydrous conditions .

Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data?

Pharmacokinetic factors (e.g., metabolic stability, plasma protein binding) often explain such contradictions. In vitro assays using liver microsomes or cytochrome P450 enzymes assess metabolic susceptibility . Structural modifications, such as replacing the ethoxyethyl group with a more hydrolytically stable moiety, may improve bioavailability. Additionally, molecular dynamics simulations can predict membrane permeability and target binding kinetics under physiological conditions .

Safety and Handling

Q. What precautions are necessary for safe laboratory handling of this compound?

Refer to hazard codes (e.g., H300 for acute toxicity) and safety protocols from reliable sources . Use fume hoods for synthesis, and store the compound in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Waste disposal should comply with EPA guidelines for sulfonate esters, including neutralization and incineration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.